![molecular formula C9H12N4O2S B2524370 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 946205-72-7](/img/structure/B2524370.png)
6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidin-4-one is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences due to their versatile chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts such as zeolite nano-gold . The process typically involves alkylation using bis(halo) compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often investigated using Density Functional Theory (DFT) computations . This involves computing HOMO and LUMO pictures, examining non-linear optical (NLO) characteristics, and quantum chemical parameters using frontier molecular orbital (FMO) analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve regioselective bis- or polyalkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often investigated using various methods, including absorption spectral analysis in different solvents, thermodynamic properties calculation, and molecular electrostatic potential surfaces (MEPS) plots generation .Scientific Research Applications
Synthesis and Biological Evaluation
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential anticancer and anti-5-lipoxygenase activities. These compounds, including variations of the core pyrazolopyrimidine structure, have shown promising results in cytotoxicity tests against cancer cell lines (HCT-116 and MCF-7) and in inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Crystal Structure Analysis
The crystal structure of a related 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound has been studied, revealing insights into the molecular arrangement and interactions within the crystalline state. This research provides valuable information for understanding the chemical and physical properties of pyrazolopyrimidine derivatives (Avasthi et al., 2002).
Antibacterial Activity
Research into heterocyclic compounds containing sulfonamido moieties, which are structurally related to pyrazolopyrimidines, has shown that these compounds possess significant antibacterial activities. This opens up potential applications in developing new antibacterial agents (Azab et al., 2013).
Antimicrobial Evaluation
A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones has been synthesized and evaluated for antimicrobial activity. Although the tested compounds did not show significant activity, this research contributes to the ongoing exploration of pyrazolopyrimidines for potential antimicrobial uses (Bruni et al., 1996).
Gas-Phase Conformational Studies
Studies on the gas-phase conformational stabilities and intramolecular π–π interaction of pyrazolo[3,4-d]pyrimidine derivatives provide insights into the molecular behavior and potential applications in materials science and drug design (Yadava et al., 2011).
Mechanism of Action
properties
IUPAC Name |
6-ethylsulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-16-9-11-7-6(8(15)12-9)5-10-13(7)3-4-14/h5,14H,2-4H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLWCXUCJURER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCO)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

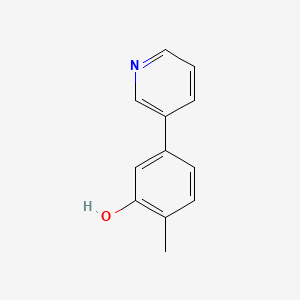
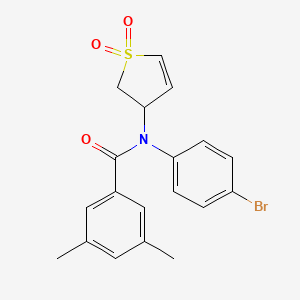

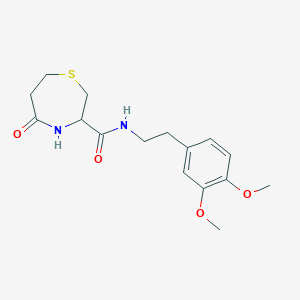
![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
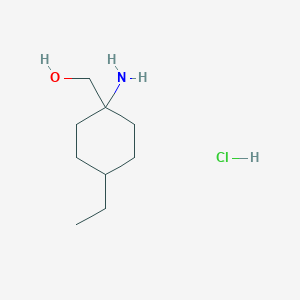

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
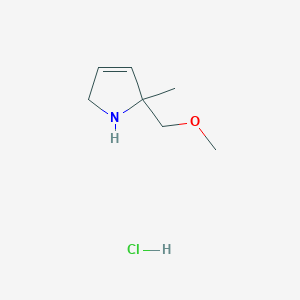
![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)